Cas no 2137701-61-0 (Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate)

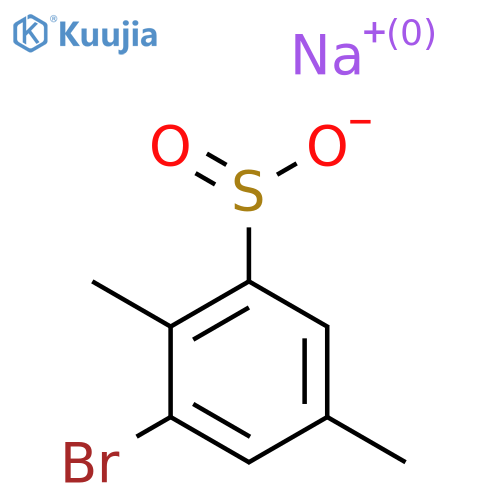

2137701-61-0 structure

商品名:Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate

Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate 化学的及び物理的性質

名前と識別子

-

- EN300-722899

- sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate

- 2137701-61-0

- Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate

-

- インチ: 1S/C8H9BrO2S.Na/c1-5-3-7(9)6(2)8(4-5)12(10)11;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

- InChIKey: GTOJYBUMSHLPHK-UHFFFAOYSA-M

- ほほえんだ: BrC1=CC(C)=CC(=C1C)S(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 269.93261g/mol

- どういたいしつりょう: 269.93261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722899-1.0g |

sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate |

2137701-61-0 | 1g |

$0.0 | 2023-06-06 |

Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2137701-61-0 (Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量